molecular formula C9H10N2OS B1288075 (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol CAS No. 879896-49-8

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol

Cat. No.: B1288075
CAS No.: 879896-49-8
M. Wt: 194.26 g/mol
InChI Key: CHKYTDUITSTBNJ-UHFFFAOYSA-N
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Description

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a thienyl group, along with a methanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol typically involves the reaction of 3-thienylhydrazine with an appropriate ketone or aldehyde to form the pyrazole ring. This is followed by the introduction of the methyl group and the methanol functional group through subsequent reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol: Similar structure but with a phenyl group instead of a thienyl group.

    (1-Methyl-3-pyridyl-1H-pyrazol-5-yl)methanol: Contains a pyridyl group instead of a thienyl group.

Uniqueness: (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKYTDUITSTBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594565
Record name [1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879896-49-8
Record name 1-Methyl-3-(2-thienyl)-1H-pyrazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879896-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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